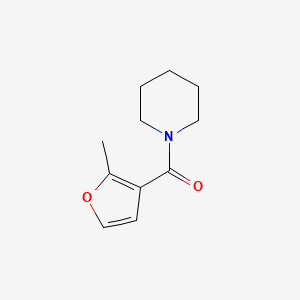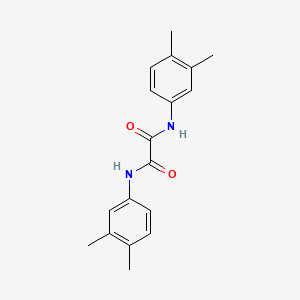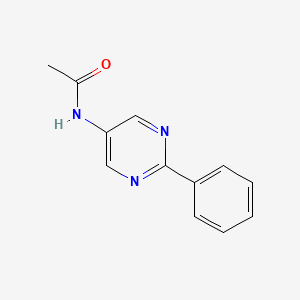
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone, also known as MFPMM, is a chemical compound that has gained interest in scientific research due to its potential application in drug discovery and development. MFPMM belongs to the class of piperidine derivatives and has a molecular formula of C14H19NO2.
Mecanismo De Acción
The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In the brain, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone reduces oxidative stress and inflammation by modulating the expression of antioxidant enzymes and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in lab experiments is its potent anticancer and neuroprotective activity. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one limitation of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for research on (2-Methylfuran-3-yl)-piperidin-1-ylmethanone. One area of interest is the development of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone analogues with improved potency and selectivity for specific cancer types. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in animal models and humans. Additionally, the potential use of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in combination with other anticancer drugs or therapies is also an area of interest.
Métodos De Síntesis
The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine and thionyl chloride, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in high yield and purity.
Aplicaciones Científicas De Investigación
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-piperidin-1-ylmethanone exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(2-methylfuran-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQLMWWRZEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)

![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)

